4-[2-(2,4-dimethoxy-3-methylphenyl)ethyl]benzene-1,3-diol
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Overview
Description
Resorcinol, also known as 1,3-dihydroxybenzene, is an aromatic organic compound with the molecular formula C6H4(OH)2. It consists of a benzene ring with two hydroxyl groups located at the 1 and 3 positions on the ring. Resorcinol is a colorless solid that is readily soluble in water, alcohol, and ether. It is widely used in various industrial applications, including the production of pharmaceuticals, rubber compounds, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol can be synthesized through several methods. One common method involves the dialkylation of benzene with propylene to obtain 1,3-diisopropylbenzene. This intermediate is then subjected to Hock rearrangement and oxidation to yield resorcinol and acetone . Another method involves the melting of resins such as asafoetida and galbanum with potassium hydroxide or the distillation of Brazilwood extract .
Industrial Production Methods: Industrial production of resorcinol typically involves the Hock rearrangement process. This method starts with the dialkylation of benzene using propylene to produce 1,3-diisopropylbenzene. The intermediate undergoes oxidation and Hock rearrangement to yield resorcinol and acetone . This process is efficient and widely used in commercial production.
Chemical Reactions Analysis
Types of Reactions: Resorcinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form quinones and other oxidation products. Reduction reactions can convert resorcinol to dihydroxybenzene derivatives. Substitution reactions involve the replacement of hydrogen atoms on the benzene ring with other functional groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce resorcinol to dihydroxybenzene derivatives.
Substitution: Substitution reactions often involve halogens, alkyl groups, or nitro groups.
Major Products: The major products formed from these reactions include quinones, dihydroxybenzene derivatives, and various substituted resorcinol compounds .
Scientific Research Applications
Resorcinol has a wide range of scientific research applications:
Chemistry: It is used as a chemical intermediate in the synthesis of dyes, UV absorbers, and antioxidants.
Biology: Resorcinol is used in biological research for its antiseptic and disinfectant properties.
Medicine: In medicine, resorcinol is used in topical treatments for skin disorders such as acne, eczema, and psoriasis.
Industry: Resorcinol is used in the production of rubber compounds, adhesives, and resins.
Mechanism of Action
Resorcinol exerts its effects through several mechanisms:
Keratolytic Activity: Resorcinol helps to remove hard, scaly, or roughened skin by breaking apart dead skin cells, allowing them to flake off the skin’s surface.
Antibacterial Activity: It possesses antibacterial properties that help in the treatment of skin infections and disorders.
Enzyme Inhibition: Resorcinol can inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter.
Comparison with Similar Compounds
Resorcinol is part of the resorcinol class of compounds, which includes alkylresorcinols, resorcinol-containing stilbenes, and flavonoids. Similar compounds include:
Catechols: These compounds have hydroxyl groups at the 1 and 2 positions on the benzene ring. They are known for their antioxidant properties.
Hydroquinones: These compounds have hydroxyl groups at the 1 and 4 positions on the benzene ring.
Uniqueness: Resorcinol is unique due to its specific positioning of hydroxyl groups at the 1 and 3 positions, which gives it distinct chemical properties and reactivity compared to catechols and hydroquinones .
Properties
Molecular Formula |
C17H20O4 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
4-[2-(2,4-dimethoxy-3-methylphenyl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C17H20O4/c1-11-16(20-2)9-7-13(17(11)21-3)5-4-12-6-8-14(18)10-15(12)19/h6-10,18-19H,4-5H2,1-3H3 |
InChI Key |
IUYGPVSGZMZJPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CCC2=C(C=C(C=C2)O)O)OC |
Origin of Product |
United States |
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